

# Diethyl Phenylphosphonate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Diethyl phenylphosphonate*

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## Introduction

**Diethyl phenylphosphonate** is an organophosphorus compound with the chemical formula  $C_{10}H_{15}O_3P$ . It serves as a crucial intermediate and building block in a variety of chemical syntheses. Its structural features, particularly the presence of a phenyl group and two ethyl ester moieties attached to a central phosphorus atom, confer upon it unique reactivity and physical properties. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **diethyl phenylphosphonate**, along with detailed experimental protocols and its relevance in the field of drug development.

## Physical and Chemical Properties

**Diethyl phenylphosphonate** is a colorless to pale yellow liquid at room temperature. It is characterized by its high boiling point and limited solubility in water, while being soluble in many common organic solvents.

Table 1: Physical Properties of **Diethyl Phenylphosphonate**

| Property                              | Value                           | Reference(s)        |
|---------------------------------------|---------------------------------|---------------------|
| Molecular Formula                     | $C_{10}H_{15}O_3P$              | <a href="#">[1]</a> |
| Molecular Weight                      | 214.20 g/mol                    | <a href="#">[1]</a> |
| CAS Number                            | 1754-49-0                       | <a href="#">[1]</a> |
| Appearance                            | Colorless to pale yellow liquid | -                   |
| Density                               | 1.12 g/cm <sup>3</sup>          | -                   |
| Boiling Point                         | 267 °C (lit.)                   | <a href="#">[1]</a> |
| Melting Point                         | Not available                   | -                   |
| Refractive Index (n <sub>20/D</sub> ) | 1.4940                          | -                   |
| Water Solubility                      | <0.2 g/L at 25 °C               | -                   |
| Vapor Pressure                        | 0.00578 mmHg at 25°C            | -                   |
| Flash Point                           | 267 °C                          | -                   |

## Spectroscopic Properties

Spectroscopic analysis is essential for the characterization and purity assessment of **diethyl phenylphosphonate**. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy:

The <sup>1</sup>H NMR spectrum of **diethyl phenylphosphonate** is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the protons of the two ethyl groups.

Table 2: <sup>1</sup>H NMR Spectral Data for **Diethyl Phenylphosphonate** (CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment                               |
|------------------------------------|--------------|-----------------------------|--|
| 7.65 - 7.85                        | m            | -                           | Aromatic protons<br>(ortho to P)         |
| 7.40 - 7.55                        | m            | -                           | Aromatic protons<br>(meta and para to P) |
| 4.05 - 4.25                        | m            | 7.1                         | -OCH <sub>2</sub> -                      |
| 1.35                               | t            | 7.1                         | -CH <sub>3</sub>                         |

#### <sup>13</sup>C NMR Spectroscopy:

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the magnetic anisotropy of the phenyl group.

Table 3: <sup>13</sup>C NMR Spectral Data for **Diethyl Phenylphosphonate** (CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm    | Assignment          |
|------------------------------------|---------------------|
| 132.5 (d, J(C,P) $\approx$ 10 Hz)  | Aromatic C (para)   |
| 131.8 (d, J(C,P) $\approx$ 3 Hz)   | Aromatic C (ortho)  |
| 128.5 (d, J(C,P) $\approx$ 15 Hz)  | Aromatic C (meta)   |
| 127.9 (d, J(C,P) $\approx$ 185 Hz) | Aromatic C (ipso)   |
| 62.1 (d, J(C,P) $\approx$ 5 Hz)    | -OCH <sub>2</sub> - |
| 16.3 (d, J(C,P) $\approx$ 6 Hz)    | -CH <sub>3</sub>    |

#### <sup>31</sup>P NMR Spectroscopy:

<sup>31</sup>P NMR is a powerful tool for characterizing organophosphorus compounds. **Diethyl phenylphosphonate** exhibits a single resonance in its proton-decoupled <sup>31</sup>P NMR spectrum.

Table 4:  $^{31}\text{P}$  NMR Spectral Data for **Diethyl Phenylphosphonate**

| Chemical Shift ( $\delta$ ) ppm | Solvent         | Reference                               |
|---------------------------------|-----------------|---|
| ~18-20                          | $\text{CDCl}_3$ | <a href="#">[2]</a> <a href="#">[3]</a> |

## Infrared (IR) Spectroscopy

The IR spectrum of **diethyl phenylphosphonate** displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Key IR Absorption Bands for **Diethyl Phenylphosphonate**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment            | Reference(s)        |
|---------------------------------|-----------|-----------------------|---------------------|
| ~3060                           | Medium    | Aromatic C-H stretch  | <a href="#">[4]</a> |
| ~2980, 2930, 2900               | Medium    | Aliphatic C-H stretch | <a href="#">[4]</a> |
| ~1440                           | Medium    | P-C (aryl) stretch    | <a href="#">[4]</a> |
| ~1250                           | Strong    | P=O stretch           | <a href="#">[4]</a> |
| ~1020                           | Strong    | P-O-C stretch         | <a href="#">[4]</a> |
| ~700-800                        | Strong    | Aromatic C-H bend     | -                   |

## Chemical Reactivity

### Hydrolysis

**Diethyl phenylphosphonate** can be hydrolyzed to phenylphosphonic acid under both acidic and basic conditions. The reaction proceeds in a stepwise manner, first yielding the monoester and then the final diacid. The hydrolysis of phosphonate esters is a fundamental reaction in the synthesis of phosphonic acids, which are important in medicinal chemistry.[\[5\]](#)

General Reaction Scheme for Hydrolysis:



A detailed experimental protocol for the hydrolysis of phosphonate diesters using microwave assistance has been reported, offering an efficient and "green" method for preparing phosphonic acids.[\[6\]](#)

## Thermal Stability

While specific thermal analysis data such as TGA and DSC for **diethyl phenylphosphonate** are not readily available in the searched literature, related organophosphorus compounds have been studied. For instance, the thermal decomposition of aluminum diethylphosphinate has been investigated, providing insights into the degradation pathways of similar structures.[\[7\]](#) Generally, phosphonate esters exhibit moderate to good thermal stability.

## Experimental Protocols

### Synthesis of Diethyl Phenylphosphonate

#### Method 1: Arbuzov Reaction

A common method for the synthesis of **diethyl phenylphosphonate** is the Arbuzov reaction between triethyl phosphite and a phenyl halide. A detailed procedure is available in *Organic Syntheses*.[\[4\]](#)

- Materials:
  - Triethyl phosphite
  - Benzoyl chloride
- Procedure:
  - To a dried 25 mL flask, add triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).
  - Stir the mixture for 12 hours at room temperature.
  - The crude product is then purified by column chromatography.

#### Method 2: Photochemical Reaction

An alternative synthesis involves the photochemical reaction of diethyl phosphite with iodobenzene in liquid ammonia.[\[4\]](#)

- Materials:

- Diethyl phosphite
- Iodobenzene
- Sodium metal
- Liquid ammonia

- Procedure:

- In a flask equipped with a dry ice condenser, liquid ammonia is condensed.
- Sodium metal is added, followed by the dropwise addition of diethyl phosphite until the blue color disappears.
- Iodobenzene is then added slowly.
- The reaction mixture is irradiated with a suitable light source.
- After the reaction is complete, the ammonia is evaporated, and the product is extracted with ether and purified by distillation under reduced pressure.

## Purification of Diethyl Phenylphosphonate

The crude product from the synthesis can be purified by either fractional distillation under reduced pressure or by column chromatography on silica gel.

- Column Chromatography:

- Stationary Phase: Silica gel (230-400 mesh)
- Eluent: A gradient of hexane and ethyl acetate is commonly used. Methylene chloride has also been reported as an eluent.[\[8\]](#)

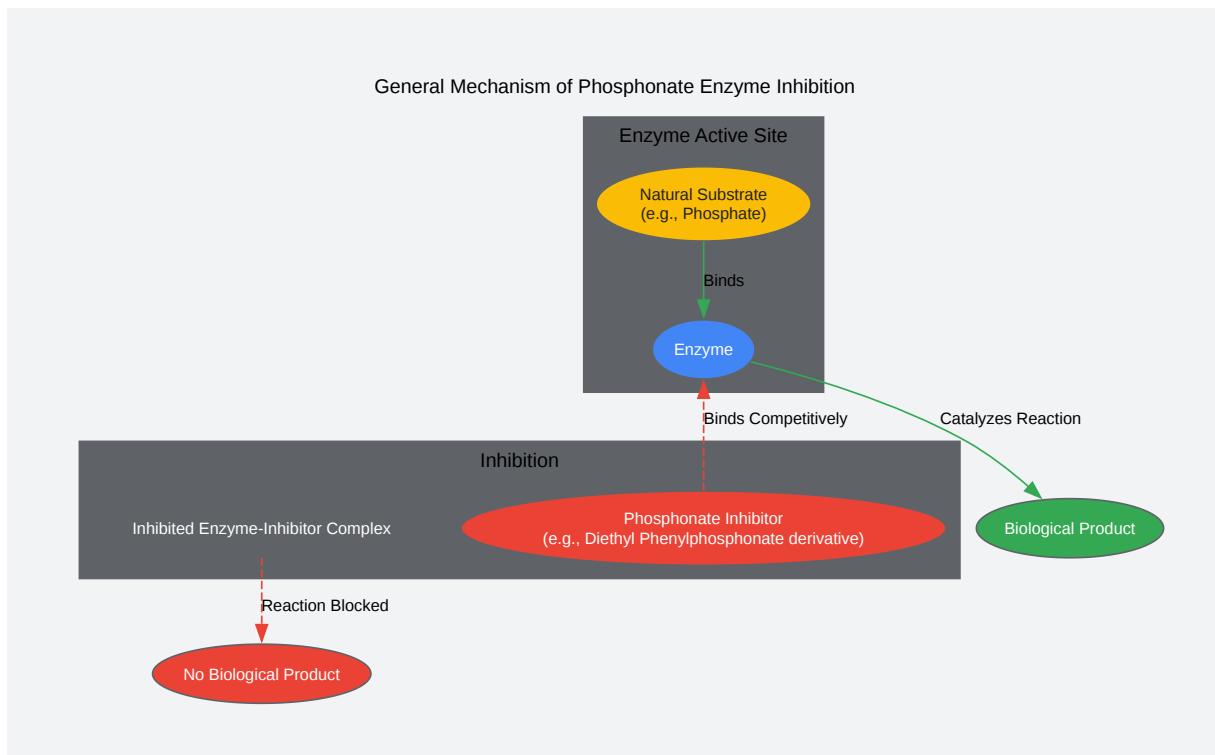
- Distillation:
  - The product can be distilled under high vacuum. A boiling point of 73-74 °C at 0.020 mmHg has been reported.[4]

## Applications in Drug Development

Phosphonates, including **diethyl phenylphosphonate** and its derivatives, are of significant interest in drug development due to their ability to act as mimics of phosphates or carboxylates. [9] This allows them to function as inhibitors of enzymes that are involved in various disease processes.[10]

## Phosphonates as Enzyme Inhibitors

The phosphonate group is isosteric to the phosphate group but is resistant to enzymatic hydrolysis. This property makes phosphonate-containing molecules stable analogues of natural phosphates, enabling them to bind to the active sites of enzymes and inhibit their function.[11]



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Caption: General mechanism of competitive enzyme inhibition by phosphonates.

## Role as a Synthetic Intermediate

**Diethyl phenylphosphonate** serves as a versatile starting material for the synthesis of more complex phosphonate derivatives with potential biological activity. For example, derivatives of benzylphosphonates have been investigated for their antimicrobial properties.[12] The phenyl group can be further functionalized to introduce various substituents, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

## Safety and Handling

**Diethyl phenylphosphonate** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

## Conclusion

This technical guide has provided a detailed overview of the physical, chemical, and spectroscopic properties of **diethyl phenylphosphonate**. The experimental protocols for its synthesis and purification, along with its applications as an enzyme inhibitor mimic and a synthetic intermediate, highlight its importance in chemical research and drug development. The data and methodologies presented herein are intended to be a valuable resource for scientists and researchers working with this versatile organophosphorus compound.

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- To cite this document: BenchChem. [Diethyl Phenylphosphonate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156314#diethyl-phenylphosphonate-physical-and-chemical-properties\]](https://www.benchchem.com/product/b156314#diethyl-phenylphosphonate-physical-and-chemical-properties)

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